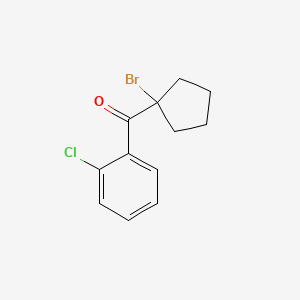

(1-Bromocyclopentyl)(2-chlorophenyl)methanone

Description

BenchChem offers high-quality (1-Bromocyclopentyl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Bromocyclopentyl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-bromocyclopentyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNLGGCSRULIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986677 | |

| Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6740-86-9 | |

| Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6740-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromocyclopentyl-o-chlorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromocyclopentyl-o-chlorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS Number: 6740-86-9)

This technical guide provides a comprehensive overview of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and utility as a precursor to valuable therapeutic agents.

Introduction: A Molecule of Significance

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, identified by the CAS number 6740-86-9, is a halogenated ketone that has garnered considerable interest within the scientific community.[1][2] Its molecular structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl group attached to a central carbonyl moiety, makes it a versatile building block in organic synthesis.[2] The presence of two distinct halogen atoms, bromine and chlorine, imparts unique reactivity and lipophilicity to the molecule, influencing its interaction with biological targets and making it a valuable precursor in the synthesis of complex pharmaceutical compounds.[3] This guide will delve into the critical aspects of this compound, from its synthesis and characterization to its pivotal role in the development of novel therapeutics.

Table 1: Physicochemical Properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

| Property | Value | Reference(s) |

| CAS Number | 6740-86-9 | [4][5] |

| Molecular Formula | C₁₂H₁₂BrClO | [1][4] |

| Molecular Weight | 287.58 g/mol | [1][4] |

| Boiling Point | 111-114 °C at 0.1 Torr | [5][6] |

| Density | ~1.509 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |

| Physical Form | Pale-yellow to yellow-brown liquid or oil | [6] |

| Storage | Room temperature, under inert atmosphere | [4][6] |

Synthesis and Mechanistic Insights

The primary and most widely documented method for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the acyl group and the aromatic ring.

The Friedel-Crafts Acylation Approach

The reaction involves the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid activates the acyl chloride, facilitating the generation of a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich 2-chlorobenzene ring to yield the desired product.

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 1-bromocyclopentanecarbonyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[7]

-

Electrophilic Attack: The acylium ion, a potent electrophile, is attacked by the π-electron system of the 2-chlorobenzene ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]

Caption: Mechanism of Friedel-Crafts Acylation.

Alternative Synthetic Routes

An alternative, multi-step synthesis involves the initial bromination of cyclopentanone to yield 1-bromocyclopentanone.[2] This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the final product.[2] While this method avoids the direct use of highly reactive acyl chlorides with aromatic substrates, it requires additional steps and purification of intermediates.

Another approach involves the synthesis of the intermediate (2-chlorophenyl)cyclopentylmethanone via a Grignard reaction between cyclopentylmagnesium bromide and 2-chlorobenzonitrile.[1] The resulting ketone is then brominated using elemental bromine in a suitable solvent like carbon tetrachloride to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone.[1]

Experimental Protocols and Characterization

For researchers aiming to synthesize (1-Bromocyclopentyl)(2-chlorophenyl)methanone, the following protocol for Friedel-Crafts acylation serves as a representative starting point.

Detailed Synthesis Protocol: Friedel-Crafts Acylation

Materials:

-

2-Chlorobenzene

-

1-Bromocyclopentanecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add 2-chlorobenzene (1.0 equivalent).

-

Slowly add a solution of 1-bromocyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane via an addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for synthesis and characterization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

Table 2: Analytical Data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone

| Technique | Expected Results | Reference(s) |

| ¹H NMR | Aromatic protons (2-chlorophenyl group) appear as a multiplet in the range of δ 7.10–7.60 ppm. Cyclopentyl protons resonate as multiplets between δ 1.50–2.50 ppm. | [1] |

| ¹³C NMR | The ketone carbonyl carbon signal is observed at approximately δ 200 ppm. | [1] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone group is expected around 1680 cm⁻¹. | [1] |

| Mass Spectrometry (EI-MS) | The molecular ion peak [M⁺] should be observed at m/z 286 and 288, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom. | [1] |

Applications in Drug Development

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of anesthetic agents and their analogs.[2][9]

Precursor to Ketamine and its Analogs

This compound is a known precursor in the synthesis of ketamine, a widely used anesthetic and a promising therapeutic for depression.[10][11] It is also identified as an impurity in ketamine preparations.[6][10] The synthesis of ketamine from (1-Bromocyclopentyl)(2-chlorophenyl)methanone typically involves a reaction with methylamine, leading to the formation of an α-hydroxy imine intermediate, which then undergoes a thermal rearrangement to yield the final product.[11] Furthermore, it serves as a reactant in the dehydrohalogenation of axial 6-bromoketamine III and as an intermediate in the synthesis of S-(-)-Norketamine.[6]

The ability to synthesize ketamine and its derivatives is of significant interest to the pharmaceutical industry. Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its unique mechanism of action has led to its investigation for a range of neurological and psychiatric disorders beyond anesthesia.[12][13] The development of novel NMDA receptor antagonists is an active area of research, with the potential to address unmet medical needs in conditions such as treatment-resistant depression, chronic pain, and neurodegenerative diseases.[13][14]

The Role of Halogenation in Pharmacological Activity

The presence of both bromine and chlorine atoms in the structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not merely incidental. Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.[1] The unique electronic and steric properties of the bromocyclopentyl and chlorophenyl moieties contribute to the overall pharmacological profile of the final drug substance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (1-Bromocyclopentyl)(2-chlorophenyl)methanone. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a valuable and versatile chemical intermediate with a critical role in the synthesis of important pharmaceutical compounds, particularly ketamine and its analogs. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and professionals in the field of drug development. The methodologies and insights presented in this guide are intended to support the scientific community in harnessing the potential of this key molecule for the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

Evo-Biotech. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Veeprho. 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. [Link]

-

Lookchem. Cas 6740-86-9,1-bromocyclopentyl-o-chlorophenyl ketone. [Link]

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

-

Chemistry LibreTexts. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Google Patents. US20200299224A1 - Ketamine flow synthesis.

-

GSRS. 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE. [Link]

-

IndiaMART. 1-BROMOCYCLOPENTYL)(2-CHLOROPHENYL KETONE CAS 6740-86-9 GUATEMALA DELIVERY. [Link]

-

Wikipedia. NMDA receptor antagonist. [Link]

-

Indian Academy of Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

PubMed Central. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

-

SciSpace. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

ContaminantDB. (1-Bromocyclopentyl)-(2-chlorophenyl)methanone (CHEM013909). [Link]

-

ChemRxiv. Workflows in materials science. [Link]

-

PubMed. NMDA antagonist neurotoxicity: mechanism and prevention. [Link]

-

University of Virginia School of Medicine. Novel NMDA Receptor Antagonists. [Link]

-

Drugfuture. 1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE. [Link]

-

Pharmaffiliates. CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9 [evitachem.com]

- 3. Buy Online CAS Number 6740-86-9 - TRC - 1-Bromocyclopentyl 2-Chlorophenyl Ketone | LGC Standards [lgcstandards.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. echemi.com [echemi.com]

- 6. 1-bromocyclopentyl-o-chlorophenyl ketone | 6740-86-9 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lookchem.com [lookchem.com]

- 10. veeprho.com [veeprho.com]

- 11. ias.ac.in [ias.ac.in]

- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key intermediate in synthetic organic chemistry. The document delves into its molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical methodologies. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established data with practical insights to support research and development activities involving this compound. All presented data is supported by citations from relevant scientific literature and databases.

Introduction

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, with the CAS Registry Number 6740-86-9, is a halogenated ketone of significant interest in medicinal chemistry and the synthesis of complex organic molecules.[1] Its structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl moiety, imparts unique reactivity that is leveraged in the development of novel compounds.[1][2] Notably, it serves as a crucial precursor in the synthesis of pharmacologically active molecules, including S-(-)-Norketamine.[3] This guide aims to provide a detailed repository of its known properties and handling procedures to facilitate its effective and safe use in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂BrClO | [3][4] |

| Molecular Weight | 287.58 g/mol | [3][4] |

| CAS Number | 6740-86-9 | [1][4] |

| Appearance | Pale-yellow to yellow-brown or dark red to black oil/liquid | [3] |

| Boiling Point | 111-114 °C at 0.1 Torr | [3] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [3] |

Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

The most prevalent and well-documented method for the synthesis of this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Friedel-Crafts Acylation: Reaction Mechanism and Workflow

The synthesis involves the reaction of 1-bromocyclopentanecarbonyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich 2-chlorophenyl ring.

Caption: Workflow for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Materials:

-

1-Bromocyclopentanecarbonyl chloride

-

2-Chlorobenzene

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

Sodium sulfate, anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-chlorobenzene (1.0 equivalent) and anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1-bromocyclopentanecarbonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent system to yield the final product.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons of the 2-chlorophenyl group in the range of δ 7.10–7.60 ppm. The cyclopentyl protons will appear as multiplets between δ 1.50–2.50 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the ketone carbonyl group around δ 200 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of (1-Bromocyclopentyl)(2-chlorophenyl)methanone will display a strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functional group.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show molecular ion peaks [M⁺] with a characteristic isotopic pattern for bromine and chlorine atoms.[1]

Chemical Reactivity

The chemical reactivity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is largely dictated by the presence of the ketone functional group and the halogen substituents.

-

Nucleophilic Substitution: The tertiary bromine on the cyclopentyl ring is susceptible to nucleophilic substitution reactions, which can proceed via an S_N_1 mechanism due to the stability of the resulting tertiary carbocation.

-

Reduction: The ketone carbonyl group can be reduced to a secondary alcohol using various reducing agents.

-

Oxidation: The ketone can be oxidized under specific conditions.

-

Dehydrohalogenation: This compound is a reactant in the dehydrohalogenation of axial 6-bromoketamine III.[3]

Caption: Key chemical reactions of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Safety and Handling

(1-Bromocyclopentyl)(2-chlorophenyl)methanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] Avoid contact with skin and eyes. Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. The data presented herein, including its synthesis, characterization, and reactivity, provides a valuable resource for scientists and researchers. Adherence to the outlined synthetic protocols and safety precautions will ensure the effective and safe utilization of this important chemical intermediate.

References

-

Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9. (n.d.). Retrieved January 16, 2026, from [Link]

-

(1-Bromocyclopentyl)(2-chlorophenyl)methanone - CAS Common Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

1-BROMOCYCLOPENTYL 2-CHLOROPHENYL KETONE - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

-

CAS No : 6740-86-9 | Product Name : (1-Bromocyclopentyl)(2-chlorophenyl)methanone. (n.d.). Retrieved January 16, 2026, from [Link]

- US3254124A - Aminoketones and methods for their production - Google Patents. (n.d.).

-

1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

- US20200299224A1 - Ketamine flow synthesis - Google Patents. (n.d.).

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to (1-Bromocyclopentyl)(2-chlorophenyl)methanone: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a halogenated ketone of significant interest in pharmaceutical and organic synthesis. We will delve into its molecular architecture, explore its synthetic pathways with a focus on the underlying chemical principles, and detail the analytical techniques used for its structural elucidation and quality control. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound.

Molecular Structure and Physicochemical Properties

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound featuring a unique assembly of a brominated cyclopentyl ring and a chlorinated phenyl ring linked by a ketone functional group.[1][2][3] This distinct structure imparts specific chemical reactivity and biological activity.

The molecular formula for this compound is C₁₂H₁₂BrClO.[1][4][5][6][7] Its molecular weight is approximately 287.58 g/mol .[1][4][6][7] The presence of both bromine and chlorine atoms significantly influences its lipophilicity and potential for halogen bonding, which can be critical for its interaction with biological targets.[1][2]

Key identifiers for this compound are:

-

IUPAC Name: (1-Bromocyclopentyl)(2-chlorophenyl)methanone[6][9][10]

-

Synonyms: 1-Bromocyclopentyl 2-chlorophenyl ketone, Ketone, 1-bromocyclopentyl o-chlorophenyl[2][8][11][12]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrClO | [1][4][5][6][7] |

| Molecular Weight | 287.58 g/mol | [1][4][6][7] |

| CAS Number | 6740-86-9 | [1][5][8] |

| Boiling Point | 111-114 °C @ 0.1 Torr | [5][11] |

| Appearance | Pale-yellow to Yellow-brown Liquid/Oil | [11] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [11] |

The structural arrangement of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is visually represented in the following diagram.

Caption: Molecular structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Synthesis and Mechanistic Insights

The primary and most documented method for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation.[1] This well-established electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.

The reaction involves the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride.[1] A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is essential for this transformation.[1] The catalyst's role is to activate the acyl chloride, generating a highly electrophilic acylium ion intermediate, which then attacks the electron-rich 2-chlorobenzene ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Chlorobenzene

-

1-Bromocyclopentanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzene.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 1-bromocyclopentanecarbonyl chloride in anhydrous DCM to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

The logical flow of this synthesis is depicted in the following workflow diagram.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 6740-86-9: (1-Bromocyclopentyl)(2-chlorophenyl)methano… [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. echemi.com [echemi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1-Bromocyclopentyl-o-chlorophenyl ketone | C12H12BrClO | CID 81224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veeprho.com [veeprho.com]

- 10. Buy Online CAS Number 6740-86-9 - TRC - 1-Bromocyclopentyl 2-Chlorophenyl Ketone | LGC Standards [lgcstandards.com]

- 11. 1-bromocyclopentyl-o-chlorophenyl ketone | 6740-86-9 [chemicalbook.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

Spectroscopic Profile of (1-Bromocyclopentyl)(2-chlorophenyl)methanone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a significant intermediate in pharmaceutical synthesis.[1][2] By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed elucidation of the molecule's structural features. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation and establishing a framework for quality control and structural verification.

Introduction and Molecular Overview

(1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS RN: 6740-86-9) is a halogenated ketone intermediate with the molecular formula C₁₂H₁₂BrClO.[1][2][3][4][5][6][7][8][9] Its molecular weight is approximately 287.58 g/mol .[1][2][4][6][7][8][9] The molecule's structure, featuring a 2-chlorophenyl ketone core and a unique α-brominated cyclopentyl moiety, makes it a valuable precursor in the synthesis of complex organic molecules, including potential therapeutics.[2] Accurate and unambiguous structural confirmation is paramount for its application in regulated development pipelines. Spectroscopic analysis provides the definitive fingerprint for such confirmation.

This guide explains the expected spectral outcomes from first principles, cross-referenced with available data, to provide a self-validating system for the compound's identification.

Figure 1: Molecular Structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1-Bromocyclopentyl)(2-chlorophenyl)methanone, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum is anticipated to show two distinct regions: the downfield aromatic region and the upfield aliphatic region.

-

Aromatic Region (δ 7.10 – 7.60 ppm): The four protons on the 2-chlorophenyl ring are expected to appear in this range as a complex multiplet.[1] The electron-withdrawing effects of both the carbonyl group (C=O) and the chlorine atom deshield these protons, shifting their resonance downfield. The ortho-substitution pattern prevents simple splitting patterns, leading to overlapping signals that require higher field strength for full resolution.

-

Aliphatic Region (δ 1.50 – 2.50 ppm): The eight protons of the cyclopentyl ring will resonate in this upfield region.[1] Due to the quaternary carbon bonded to the bromine, there are no protons on the Cα position. The four CH₂ groups (β and γ to the carbonyl) will exhibit complex splitting patterns due to diastereotopicity and mutual coupling, resulting in a series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.10 – 7.60 | Multiplet (m) | 4H | Ar-H | Protons on the 2-chlorophenyl ring, deshielded by Cl and C=O groups. |

| 1.50 – 2.50 | Multiplet (m) | 8H | Cyclopentyl-H | Protons on the four CH₂ groups of the cyclopentyl ring. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield shift around 200 ppm.[1]

-

Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine (C-Cl) and the carbon attached to the ketone (C-C=O) will have their chemical shifts significantly influenced by these substituents.

-

Quaternary Aliphatic Carbon (C-Br): The carbon atom bonded to the bromine is a key signature. Its chemical shift will be downfield relative to the other aliphatic carbons due to the electronegativity of the bromine atom.

-

Aliphatic Carbons (Cyclopentyl CH₂): The remaining four CH₂ carbons of the cyclopentyl ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~200 | C =O | Ketone carbonyl, highly deshielded. |

| 125 – 140 | Ar-C | Six unique aromatic carbons. |

| ~70-80 | C -Br | Quaternary carbon deshielded by bromine. |

| 20 – 40 | Cyclopentyl-CH₂ | Four methylene carbons in the aliphatic ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Set a spectral width of 0-12 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Set a spectral width of 0-220 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent feature in the IR spectrum of this compound is the strong absorption band from the ketone's carbonyl group.

-

C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band is expected around 1680 cm⁻¹.[1] Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Several medium-intensity bands in this region correspond to the carbon-carbon stretching vibrations within the phenyl ring.

-

Aliphatic C-H Stretch (2850-3000 cm⁻¹): Absorption bands corresponding to the C-H stretching of the cyclopentyl methylene groups.

-

C-Cl Stretch (750-800 cm⁻¹): A moderate to strong band in the fingerprint region is indicative of the carbon-chlorine bond.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1680 | Strong, Sharp | C=O (Aryl Ketone) Stretch |

| 2850-3000 | Medium | C-H (sp³) Stretch |

| 1450-1600 | Medium | C=C (Aromatic) Stretch |

| 750-800 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion Peak [M]⁺

The molecular formula C₁₂H₁₂BrClO contains two halogen atoms, bromine and chlorine, which have characteristic isotopic distributions.

-

Bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (M and M+2 peaks of nearly equal intensity).

-

Chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (M and M+2 peaks in an approximate 3:1 ratio).

The combination of these two halogens results in a distinctive isotopic cluster for the molecular ion peak. The primary peak will be at m/z 286 (for ⁷⁹Br and ³⁵Cl). The full pattern will show peaks at M, M+2, and M+4. The expected molecular ion peak is often cited at m/z 283 for the nominal mass, but high-resolution MS will show the full isotopic pattern centered around m/z 286.[1]

Figure 2: General workflow for spectroscopic characterization.

Fragmentation Pattern

Under Electron Ionization (EI), the molecule will fragment in predictable ways. Key fragmentation pathways include:

-

Loss of Bromine: A significant fragment will correspond to the loss of a bromine radical (•Br), leading to a cation at m/z ~207/209 (depending on the Cl isotope). This is often a very stable carbocation.

-

Acylium Ion Formation: Cleavage of the bond between the ketone and the cyclopentyl ring can generate a 2-chlorobenzoyl acylium ion at m/z 139/141. This is a very common and diagnostically important fragment for aryl ketones.

-

Loss of Cyclopentyl Group: Formation of a fragment corresponding to the loss of the bromocyclopentyl group.

Figure 3: Simplified key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.

-

Acquisition Parameters: Use a standard electron energy of 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₁₂H₁₂BrClO species.

Conclusion

The spectroscopic data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone are highly characteristic and allow for its unambiguous identification. The combination of ¹H and ¹³C NMR defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aryl ketone functional group, and mass spectrometry validates the molecular weight while revealing the presence of both chlorine and bromine through its unique isotopic signature. The protocols and data presented in this guide serve as a benchmark for the analysis of this compound in any research or development setting.

References

-

CAS Common Chemistry. (n.d.). (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9 [evitachem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-bromocyclopentyl-o-chlorophenyl ketone | 6740-86-9 [chemicalbook.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. echemi.com [echemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the practical implications of the compound's solubility profile. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the subject matter.

Introduction to (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, identified by the CAS number 6740-86-9, is an organic compound with the molecular formula C₁₂H₁₂BrClO and a molecular weight of 287.58 g/mol .[1] Its molecular structure features a cyclopentyl group substituted with a bromine atom and a 2-chlorophenyl group, both attached to a central ketone functional group.[2]

This compound serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1] It is recognized as an impurity and a precursor in the synthesis of ketamine and its analogs, which are essential anesthetic agents with expanding applications in the treatment of depression and pain syndromes.[3] The presence of halogen atoms (bromine and chlorine) and the ketone group makes it a reactive and versatile building block in organic chemistry.[2][4] Understanding its solubility in various organic solvents is paramount for its efficient use in synthesis, purification, and formulation processes.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the tendency of polar solutes to dissolve in polar solvents and non-polar solutes in non-polar solvents. This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

From a thermodynamic perspective, the dissolution process is governed by the Gibbs free energy change (ΔG):

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy (a negative value indicates a spontaneous process, i.e., dissolution).

-

ΔH is the change in enthalpy (heat of solution).

-

T is the absolute temperature.

-

ΔS is the change in entropy.

For (1-Bromocyclopentyl)(2-chlorophenyl)methanone, its relatively large, non-polar carbocyclic and aromatic rings, along with the halogen substituents, contribute to its hydrophobic character, suggesting limited solubility in water.[2] Conversely, the presence of the polar ketone group and the polar C-Br and C-Cl bonds allows for dipole-dipole interactions, indicating that it should be soluble in a range of organic solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . This model decomposes the total cohesive energy of a substance into three components:

-

δd : Dispersion forces

-

δp : Polar forces

-

δh : Hydrogen bonding forces[5]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Materials and Equipment

-

(1-Bromocyclopentyl)(2-chlorophenyl)methanone (purity >97%)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade.

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (1-Bromocyclopentyl)(2-chlorophenyl)methanone to a series of vials. The excess should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow the solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with the respective solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using known concentrations of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in the same solvent.

-

Calculate the concentration of the dissolved compound in the original saturated solution. The solubility is typically expressed in mg/mL or mol/L.

-

Predicted and Reported Solubility Profile

While comprehensive quantitative solubility data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not widely published, a qualitative and predicted solubility profile can be established based on its chemical structure and available information.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Reported Data |

| Halogenated | Dichloromethane, Chloroform | Very Soluble | The presence of C-Cl and C-Br bonds in the solute allows for favorable dipole-dipole interactions with chlorinated solvents. Reported to be soluble in dichloromethane and slightly soluble in chloroform.[2][10] |

| Ketones | Acetone | Soluble | The ketone functional group in the solute can interact favorably with the ketone group in the solvent through dipole-dipole interactions. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions with the solute. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of alcohols can interact with the ketone group of the solute. However, the non-polar regions of the solute may limit high solubility. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the chlorophenyl ring of the solute via π-π stacking, but the overall polarity difference may limit solubility. |

| Aliphatic Hydrocarbons | Hexane | Insoluble | The large difference in polarity between the non-polar hexane and the moderately polar solute leads to poor miscibility. |

| Aqueous | Water | Insoluble | The large hydrophobic regions of the molecule dominate, leading to very limited solubility in water.[2] |

Significance in Drug Development and Synthesis

The solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in organic solvents is a critical parameter that influences several aspects of its application:

-

Reaction Medium Selection: Choosing an appropriate solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields in synthetic processes.

-

Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal for recrystallization.

-

Formulation: In the context of its use as a pharmaceutical intermediate, understanding its solubility helps in the development of appropriate formulations for subsequent reaction steps or for the final active pharmaceutical ingredient (API) if it is carried through.

-

Analytical Method Development: The choice of solvent is a key consideration in developing analytical techniques such as HPLC, as the analyte must be fully dissolved in the mobile phase.

The following diagram illustrates the relationship between solubility and key processes in pharmaceutical development.

Caption: The central role of solubility data in pharmaceutical development.

Conclusion

This technical guide has provided a detailed examination of the solubility of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge to accurately determine and interpret the solubility of this important pharmaceutical intermediate. A thorough understanding of its solubility profile is indispensable for optimizing synthetic routes, purification processes, and analytical methods, ultimately contributing to the efficient and successful development of new therapeutic agents.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Bergström, C. A. S., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 1-12.

- Wikipedia. (2023, October 27). Hansen solubility parameter. In Wikipedia.

-

PubChem. (n.d.). 1-Bromocyclopentyl-o-chlorophenyl ketone. Retrieved from [Link]

-

Veeprho. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS 6740-86-9. Retrieved from [Link]

- International Council for Harmonisation. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency.

- Sinko, P. J. (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.

-

IndiaMART. (n.d.). 1-bromocyclopentyl)(2-chlorophenyl methanone cas 6740-86-9 usa delivery. Retrieved from [Link]

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Quora. (n.d.). How can you determine the solubility of organic compounds?

- Axios Research. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone - CAS - 6740-86-9.

- Simson Pharma Limited. (n.d.). 1-Bromocyclopentyl 2-Chlorophenyl Ketone | CAS No- 6740-86-9.

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5113.

Sources

- 1. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9 [evitachem.com]

- 2. CAS 6740-86-9: (1-Bromocyclopentyl)(2-chlorophenyl)methano… [cymitquimica.com]

- 3. 1-bromocyclopentyl-o-chlorophenyl ketone | 6740-86-9 [chemicalbook.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 7. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a valuable intermediate in pharmaceutical research.[1] The synthesis is achieved through a Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[2] This document delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its efficiency, and presents a step-by-step experimental procedure. Furthermore, it addresses common challenges and offers troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction: The Significance of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a halogenated ketone that has garnered significant interest in medicinal chemistry.[1] Its structural motifs, a brominated cyclopentyl group and a chlorinated phenyl group, are crucial for its biological activity, which is believed to involve interactions with molecular targets like enzymes or receptors.[1] The bromine and chlorine atoms may participate in halogen bonding, which can influence the compound's binding affinity and specificity.[1] This makes it a key building block for the development of novel therapeutic agents.

The Friedel-Crafts acylation is the most common and effective method for synthesizing this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.[1]

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[3][4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction can be dissected into three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), interacts with the acylating agent, 1-bromocyclopentanecarbonyl chloride.[5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic and resonance-stabilized acylium ion.[3][5]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[4] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[4] This restores the aromaticity of the ring, yielding the final product, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, and regenerating the Lewis acid catalyst.[3] However, the ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone. Strict adherence to anhydrous conditions is paramount for the success of this reaction.[7]

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Chlorobenzene | 112.56 | (To be calculated) | (To be calculated) | (Excess) |

| 1-Bromocyclopentanecarbonyl Chloride | 211.48 | (To be calculated) | (To be calculated) | 1.0 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | (To be calculated) | (To be calculated) | 1.1 - 1.3 |

| Dichloromethane (DCM), anhydrous | 84.93 | (Sufficient volume) | - | - |

| Crushed Ice | - | (Sufficient quantity) | - | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | (Sufficient volume) | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | (Sufficient volume) | - | - |

| Brine (Saturated NaCl Solution) | - | (Sufficient volume) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | (Sufficient quantity) | - | - |

3.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

An In-Depth Technical Guide to the Postulated Mechanism of Action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

Abstract

(1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS No. 6740-86-9) is a halogenated ketone primarily recognized as a critical intermediate in the synthesis of the dissociative anesthetic Ketamine and its derivatives.[1][2] While not utilized as a therapeutic agent itself, its structural and synthetic relationship to Ketamine provides a strong basis for postulating its mechanism of action. This technical guide synthesizes available chemical data and the well-established pharmacology of its derivatives to propose that (1-Bromocyclopentyl)(2-chlorophenyl)methanone functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. We will detail its physicochemical properties, its pivotal role in pharmaceutical synthesis, the inferred neuropharmacological mechanism, and provide exemplary protocols for its analytical identification and hypothetical bioactivity assessment.

Physicochemical Profile and Synthetic Importance

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound whose structure is central to its reactivity and function as a synthetic precursor.[1][3] The molecule features a cyclopentyl ring, a 2-chlorophenyl group, and a central ketone moiety. The presence of a bromine atom on the cyclopentyl ring and a chlorine atom on the phenyl ring enhances its lipophilicity and provides key reactive sites for synthetic transformations.[1][4]

| Property | Value | Source |

| CAS Number | 6740-86-9 | [5] |

| Molecular Formula | C₁₂H₁₂BrClO | [5] |

| Molecular Weight | 287.58 g/mol | [5] |

| Boiling Point | 111-114 °C (at 0.1 Torr) | [6] |

| Synonyms | 1-Bromocyclopentyl 2-chlorophenyl ketone, Ketamine Impurity 6 | [1][2] |

Role in the Synthesis of Ketamine

The primary significance of this compound lies in its role as a direct precursor to Ketamine. In a well-documented synthetic route, (1-Bromocyclopentyl)(2-chlorophenyl)methanone undergoes a nucleophilic substitution reaction with methylamine.[6] The bromine atom, a good leaving group, is displaced by the methylamine nucleophile. This initial product then undergoes a thermal rearrangement to expand the five-membered cyclopentyl ring into the six-membered cyclohexanone ring characteristic of Ketamine, yielding 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.[6][7]

This synthetic pathway underscores the structural relationship between the precursor and the final active pharmaceutical ingredient. Because the core pharmacophore—the 2-chlorophenyl ketone structure—is largely conserved, it is scientifically logical to infer a shared biological target.

Postulated Mechanism of Action: NMDA Receptor Antagonism

Based on its identity as a direct precursor and known impurity of Ketamine, the core hypothesis is that (1-Bromocyclopentyl)(2-chlorophenyl)methanone acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9]

The Glutamatergic Synapse and NMDA Receptor Function

The NMDA receptor is a complex ion channel that requires the binding of two co-agonists, glutamate and glycine (or D-serine), to open.[8][10] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is only relieved when the neuron is depolarized, typically by activation of nearby AMPA receptors.[11][12] Upon depolarization and co-agonist binding, the Mg²⁺ block is expelled, allowing cations like Calcium (Ca²⁺) and Sodium (Na⁺) to flow into the neuron, triggering downstream signaling cascades.[8]

Uncompetitive Antagonism at the Phencyclidine (PCP) Site

Ketamine and other related antagonists are classified as uncompetitive, open-channel blockers.[13][14] This means they do not compete with glutamate or glycine for their binding sites. Instead, they bind to a site located within the ion channel pore itself—the phencyclidine (PCP) site.[11] For the antagonist to bind, the channel must first be opened by the agonists. Once bound, the antagonist physically occludes the pore, preventing ion flow and effectively shutting down receptor activity.[9][15] This "use-dependent" nature of inhibition is a hallmark of this class of antagonists.

Given its structural similarity to Ketamine, (1-Bromocyclopentyl)(2-chlorophenyl)methanone is postulated to act via this same mechanism, binding within the NMDA receptor's ion channel.

Sources

- 1. CAS 6740-86-9: (1-Bromocyclopentyl)(2-chlorophenyl)methano… [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy (1-Bromocyclopentyl)(2-chlorophenyl)methanone (EVT-304645) | 6740-86-9 [evitachem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Synthesis of Ketamine [designer-drug.com]

- 7. ias.ac.in [ias.ac.in]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. ketamineacademy.com [ketamineacademy.com]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. droracle.ai [droracle.ai]

An In-Depth Technical Guide on the Biological Activity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enigmatic Potential of Halogenated Ketones

In the landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds is relentless. Among the myriad of functional groups, α-haloketones stand out for their inherent reactivity and synthetic versatility.[1][2] This guide delves into the core of this chemical class, focusing on a specific, intriguing molecule: (1-Bromocyclopentyl)(2-chlorophenyl)methanone. While this compound is recognized as a synthetic intermediate and an impurity in the anesthetic ketamine, its intrinsic biological activity remains a subject of significant interest.[3] This document aims to provide a comprehensive technical framework for researchers and drug development professionals to understand and explore the potential of this and similar halogenated ketones. We will dissect its chemical nature, postulate its biological targets based on structural analogy, and provide detailed, field-proven protocols for its empirical evaluation.

I. The Chemical and Structural Landscape of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

(1-Bromocyclopentyl)(2-chlorophenyl)methanone, with the chemical formula C₁₂H₁₂BrClO, is a halogenated ketone characterized by a cyclopentyl ring bearing a bromine atom at the alpha position to a carbonyl group, which in turn is attached to a 2-chlorophenyl ring.[4][5] The presence of two halogen atoms, bromine and chlorine, significantly influences the molecule's electrophilicity and lipophilicity, properties that are pivotal for its biological interactions.[4]

Synthesis and Reactivity: A Double-Edged Sword

The synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone can be achieved through various organic reactions, with the bromination of a cyclopentanone derivative followed by a Friedel-Crafts acylation with 2-chlorobenzoyl chloride being a common route.[6] The α-bromo ketone moiety is a key reactive center, rendering the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.[7] This reactivity is the very basis for its utility as a synthetic intermediate in the construction of more complex molecules, but it also underpins its potential biological activity and, concurrently, its potential toxicity.[1][6]

II. Postulated Biological Activity: An NMDA Receptor Antagonist?

The structural relationship of (1-Bromocyclopentyl)(2-chlorophenyl)methanone to ketamine, a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, provides a strong rationale for investigating its own potential as a modulator of this critical neurotransmitter receptor.[8] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is also implicated in various neurological disorders when its function is dysregulated.[7]

It is hypothesized that (1-Bromocyclopentyl)(2-chlorophenyl)methanone may act as an antagonist at the NMDA receptor, potentially exhibiting neuroprotective or even antidepressant-like effects. The presence of halogen atoms could enhance its binding affinity and efficacy as an NMDA antagonist.[1]

III. The Electrophilic Nature and Potential for Off-Target Effects

The inherent electrophilicity of α-haloketones suggests a potential for covalent interactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[9][10] This reactivity can lead to a broad range of biological effects, including enzyme inhibition and the induction of cellular stress. While this can be harnessed for therapeutic benefit, for instance in the development of anticancer agents, it also raises concerns about potential cytotoxicity and off-target effects.[9] Therefore, a thorough evaluation of the compound's cytotoxic profile is paramount.

IV. Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a series of well-established in vitro assays are necessary. The following protocols are provided as a guide for researchers to quantitatively assess its potential biological effects.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][2][7][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][7]

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (1-Bromocyclopentyl)(2-chlorophenyl)methanone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[7]

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

B. Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][8][9][12][13]

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.[8][9][13]

Step-by-Step Protocol:

-

Compound Preparation: Dissolve (1-Bromocyclopentyl)(2-chlorophenyl)methanone in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

-

Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

C. NMDA Receptor Binding: Radioligand Binding Assay

A radioligand binding assay is used to determine the affinity of a compound for a specific receptor.[4][10][14][15]

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]MK-801, a known NMDA receptor channel blocker) for binding to the NMDA receptor in a preparation of brain tissue membranes.[16]

Step-by-Step Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from a specific brain region rich in NMDA receptors (e.g., cortex or hippocampus) from a suitable animal model (e.g., rat).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound ((1-Bromocyclopentyl)(2-chlorophenyl)methanone).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

V. Data Presentation and Interpretation

While specific experimental data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not publicly available at the time of this writing, the following tables illustrate how the results from the proposed assays should be presented.

Table 1: Hypothetical Cytotoxicity Data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 48 | > 100 |

| SH-SY5Y | 48 | 55.2 |

| HeLa | 48 | 78.9 |

Table 2: Hypothetical Antimicrobial Activity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 32 |

| Escherichia coli | > 128 |

| Pseudomonas aeruginosa | > 128 |

| Candida albicans | 64 |

Table 3: Hypothetical NMDA Receptor Binding Affinity of (1-Bromocyclopentyl)(2-chlorophenyl)methanone

| Radioligand | Brain Region | Ki (nM) |

| [³H]MK-801 | Rat Cortex | 850 |

VI. Visualization of Concepts and Workflows

To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.

Caption: Logical relationships of (1-Bromocyclopentyl)(2-chlorophenyl)methanone's properties.

Caption: Experimental workflow for the MTT cytotoxicity assay.

VII. Conclusion and Future Directions